6-Hydroxybenzbromarone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-hydroxy-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBXMFVRKZOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152831-00-0 | |

| Record name | 6-Hydroxybenzbromarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzbromarone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7NUR5V9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxybenzbromarone: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxybenzbromarone is the principal and more pharmacologically potent metabolite of the uricosuric agent benzbromarone.[1] It plays a crucial role in the therapeutic effects of the parent drug by inhibiting the renal urate transporter 1 (URAT1), thereby increasing uric acid excretion.[1][2][3][4] This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, its detailed characterization, and insights into its mechanism of action. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Introduction

Benzbromarone has been a highly effective treatment for gout and hyperuricemia due to its potent uricosuric activity.[1] This activity is largely attributed to its major metabolite, this compound, which exhibits a longer half-life than the parent compound.[1] Understanding the synthesis and properties of this compound is therefore critical for the development of new uricosuric agents with improved efficacy and safety profiles. This guide outlines a feasible synthetic pathway, detailed characterization parameters, and visual representations of relevant biological pathways.

Proposed Synthesis of this compound

While the in-vivo synthesis of this compound occurs via cytochrome P450-mediated metabolism of benzbromarone, a de novo chemical synthesis is essential for producing the compound as a standard for analytical studies and for further derivatization. The proposed synthetic route involves two key stages: the synthesis of the 2-ethyl-6-hydroxybenzofuran intermediate and its subsequent Friedel-Crafts acylation.

Experimental Protocol

Step 1: Synthesis of 2-Ethyl-6-hydroxybenzofuran

A plausible method for the synthesis of 2-ethyl-6-hydroxybenzofuran can be adapted from established procedures for similar benzofuran derivatives.[5]

-

Reaction of 2,4-dihydroxypropiophenone with a brominating agent: 2,4-dihydroxypropiophenone is reacted with a mild brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like carbon tetrachloride to yield 2-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

-

Intramolecular cyclization: The resulting intermediate is then subjected to intramolecular cyclization to form the benzofuran ring. This can be achieved by heating in the presence of a base, such as potassium carbonate, in a solvent like acetone.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-ethyl-6-hydroxybenzofuran.

Step 2: Friedel-Crafts Acylation to Yield this compound

The final step involves the acylation of the 2-ethyl-6-hydroxybenzofuran intermediate with 3,5-dibromo-4-hydroxybenzoyl chloride.

-

Preparation of the acylating agent: 3,5-dibromo-4-hydroxybenzoic acid is converted to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

-

Friedel-Crafts acylation: The 2-ethyl-6-hydroxybenzofuran is dissolved in a suitable solvent, such as dichloromethane or carbon disulfide, and a Lewis acid catalyst (e.g., aluminum chloride) is added. The 3,5-dibromo-4-hydroxybenzoyl chloride is then added dropwise at a low temperature (e.g., 0 °C).

-

Work-up and purification: The reaction mixture is quenched with dilute hydrochloric acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Proposed workflow for the chemical synthesis of this compound.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂Br₂O₄ | [6][7] |

| Molecular Weight | 440.08 g/mol | [6][7] |

| Appearance | Yellow Solid | [8] |

| CAS Number | 152831-00-0 | [7] |

Spectroscopic Data (Expected)

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on both the benzofuran and phenyl rings, and hydroxyl protons. |

| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons, carbonyl carbon, and carbons attached to hydroxyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (440.08 g/mol ) with a characteristic isotopic pattern for two bromine atoms. |

| Infrared (IR) Spectroscopy | Absorption bands for O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), C=O stretching (ketone), and C-O stretching (ether and phenol). |

Mechanism of Action and Biological Pathways

This compound exerts its uricosuric effect primarily through the inhibition of URAT1, a key transporter protein in the renal proximal tubules responsible for uric acid reabsorption.[1][2][4] Recent studies have also implicated benzbromarone and its metabolites in the modulation of the NLRP3 inflammasome pathway, which is involved in gouty inflammation.[9][10][11][12]

URAT1 Inhibition Pathway

Caption: Mechanism of URAT1 inhibition by this compound.

NLRP3 Inflammasome Pathway Modulation

Caption: Modulation of the NLRP3 inflammasome pathway by benzbromarone.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a practical approach for obtaining this important metabolite for research purposes. The detailed characterization data, although predictive, serves as a benchmark for analytical confirmation. Furthermore, the visualization of its mechanism of action provides clarity on its therapeutic relevance. This document is intended to be a valuable resource for scientists and researchers dedicated to advancing the treatment of hyperuricemia and gout.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Benzbromarone? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [precision.fda.gov]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. esschemco.com [esschemco.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 11. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 6-Hydroxybenzbromarone

Abstract

This compound is the principal active metabolite of the uricosuric agent benzbromarone. It is responsible for the majority of the therapeutic effect of the parent drug, primarily through the potent inhibition of uric acid reabsorption in the kidneys. This document provides a detailed examination of the molecular mechanisms of action of this compound, its metabolic pathway, and the subsequent mechanisms implicated in its potential toxicity. We consolidate quantitative data from various studies, provide detailed experimental protocols for key assays, and present visual diagrams of the core biological processes.

Core Mechanism of Action: Uricosuric Effect

The primary therapeutic action of this compound is to lower serum uric acid levels by increasing its excretion in the urine. This is achieved through the inhibition of specific transporters in the apical membrane of renal proximal tubular cells.

Inhibition of Urate Transporter 1 (URAT1)

The key molecular target for this compound is the human Urate Transporter 1 (hURAT1), encoded by the SLC22A12 gene.[1][2] URAT1 is the primary transporter responsible for the reabsorption of urate from the renal tubular lumen back into the bloodstream.[3][4] By inhibiting URAT1, this compound effectively reduces this reabsorption, leading to increased renal clearance of uric acid.[4][5]

Kinetic studies have demonstrated that this inhibition is non-competitive. The presence of this compound reduces the maximum velocity (Vmax) of uric acid transport without significantly altering the Michaelis constant (Km), indicating that it does not bind to the same site as the uric acid substrate.[1][3]

Other Renal Transporters

While URAT1 is the principal target, this compound may also interact with other organic anion transporters (OATs) involved in renal urate handling, such as OAT4, further contributing to its uricosuric effect.[4]

Figure 1: Mechanism of URAT1 Inhibition by this compound.

Metabolism and Bioactivation

Benzbromarone is a prodrug that undergoes extensive hepatic metabolism to form its active and other metabolites.

Formation of this compound

Benzbromarone is hydroxylated to this compound primarily by the cytochrome P450 isoform CYP2C9 .[6][7] The CYP2C19 isoform also contributes to this conversion, but to a lesser extent.[7] This metabolic step is crucial as this compound possesses a significantly longer plasma half-life than the parent compound, accounting for the sustained uricosuric effect.[8][9]

Bioactivation and Toxicity Pathway

The metabolic pathway of this compound is also linked to the potential for hepatotoxicity associated with benzbromarone.[10] this compound can undergo a second oxidation, catalyzed by CYP2C9 and CYP1A2, to form 5,6-dihydroxybenzbromarone , a catechol intermediate.[7][10][11] This catechol can be further oxidized to a highly reactive ortho-quinone intermediate.[7][12] This electrophilic species can covalently bind to cellular macromolecules, including proteins, and form glutathione adducts, leading to cellular stress and toxicity.[7][11]

Figure 2: Metabolic Bioactivation Pathway of Benzbromarone.

Secondary Mechanisms and Off-Target Effects

Beyond its primary uricosuric action, this compound and its parent compound interact with other biological systems, which may contribute to both therapeutic and adverse effects.

Inhibition of Xanthine Oxidase

Benzbromarone has been shown to be a non-competitive inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine and xanthine into uric acid.[13][14] However, this effect is considered minor and not clinically relevant to its overall hypouricemic action in humans, which is dominated by its potent renal tubular activity.[14]

Mitochondrial Toxicity

A significant mechanism underlying the hepatotoxicity of benzbromarone and its metabolites involves the disruption of mitochondrial function.[12][15] Studies have shown that these compounds can:

-

Inhibit the electron transport chain, leading to reduced ATP synthesis.[15]

-

Uncouple oxidative phosphorylation.[12]

-

Increase the production of reactive oxygen species (ROS).[10]

These insults lead to profound changes in mitochondrial structure, including fragmentation, and can trigger cell death pathways such as apoptosis and necrosis.[10][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Benzbromarone? [synapse.patsnap.com]

- 5. Involvement of uric acid transporter in increased renal clearance of the xanthine oxidase inhibitor oxypurinol induced by a uricosuric agent, benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzbromarone pharmacokinetics and pharmacodynamics in different cytochrome P450 2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequential metabolism and bioactivation of the hepatotoxin benzbromarone: formation of glutathione adducts from a catechol intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Liver failure associated with benzbromarone: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzbromarone - Wikipedia [en.wikipedia.org]

- 14. The pharmacology of hypouricemic effect of benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 6-Hydroxybenzbromarone in Humans: A Technical Guide

An in-depth examination of the absorption, distribution, metabolism, and excretion of the primary active metabolite of benzbromarone, intended for researchers, scientists, and drug development professionals.

Introduction

6-Hydroxybenzbromarone is the principal and pharmacologically active metabolite of benzbromarone, a potent uricosuric agent used in the management of hyperuricemia and gout. The therapeutic efficacy of benzbromarone is largely attributed to this hydroxylated metabolite, which exhibits a significantly longer half-life than the parent compound. Understanding the pharmacokinetic properties of this compound is therefore critical for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in humans, including a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Value | Population/Study Details | Reference |

| Elimination Half-life (t½) | 18.2 ± 8.7 hours | Healthy volunteers with CYP2C91/1 genotype after a single 100 mg oral dose of benzbromarone. | [1] |

| 33.2 ± 18.1 hours | Healthy volunteers with CYP2C91/3 genotype after a single 100 mg oral dose of benzbromarone. | [1] | |

| Up to 30 hours | General statement on the half-life of this compound. | ||

| Urinary Metabolic Ratio (this compound/benzbromarone) | 38.6 ± 10.7 | Healthy volunteers with CYP2C91/1 genotype. | [2] |

| 35.4 ± 12.4 | Healthy volunteers with CYP2C91/3 genotype. | [2] | |

| 12.9 | A single healthy volunteer with CYP2C93/3 genotype. | [2] |

Note: Cmax, Tmax, and AUC data for this compound in human plasma were not explicitly found in the reviewed literature. The provided data focuses on the elimination phase and urinary excretion, highlighting the impact of CYP2C9 genetic variations.

Experimental Protocols

The quantification of this compound in human plasma and urine is typically achieved through high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The following provides a detailed overview of a representative experimental protocol.

Bioanalytical Method for this compound Quantification in Human Plasma

Objective: To accurately and precisely quantify the concentration of this compound in human plasma samples.

Principle: The method is based on the separation of this compound from plasma components using reversed-phase HPLC, followed by detection and quantification.

Materials and Reagents:

-

This compound reference standard

-

Internal standard (e.g., a structurally similar compound not present in the plasma)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV detector or a tandem mass spectrometer (LC-MS/MS)

-

-

Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Evaporator (if required)

Procedure:

-

Standard and Quality Control (QC) Sample Preparation:

-

Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of this compound.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Extraction):

-

Protein Precipitation (PPT): To a plasma sample (e.g., 200 µL), add a precipitating agent like acetonitrile (e.g., 600 µL). Vortex vigorously and then centrifuge to pellet the precipitated proteins. The supernatant is then collected.

-

Liquid-Liquid Extraction (LLE): To a plasma sample, add a water-immiscible organic solvent. Vortex to facilitate the transfer of the analyte to the organic phase. After centrifugation, the organic layer is separated.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge with appropriate solvents. Load the plasma sample onto the cartridge. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent.

-

The extracted sample is then typically evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (varied over time).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

Injection Volume: Typically 10-50 µL.

-

Detection:

-

UV Detection: Wavelength is set at the absorbance maximum of this compound.

-

MS/MS Detection: The mass spectrometer is operated in a specific ion monitoring mode for the parent and product ions of this compound and the internal standard.

-

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of this compound in the unknown samples is then determined from this calibration curve.

-

Visualizations

Metabolic Pathway of Benzbromarone

The primary metabolic pathway of benzbromarone involves hydroxylation to form this compound, a reaction predominantly catalyzed by the CYP2C9 enzyme. This active metabolite can be further metabolized.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a human pharmacokinetic study of this compound, from study design to data analysis.

References

The Discovery and History of 6-Hydroxybenzbromarone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzbromarone is the principal and pharmacologically active metabolite of the potent uricosuric agent, benzbromarone. Benzbromarone was first introduced in the 1970s for the treatment of gout and hyperuricemia.[1] Its clinical efficacy is largely attributed to its metabolite, this compound, which exhibits a longer half-life and is a potent inhibitor of the renal urate transporter 1 (URAT1).[2] This guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound, with a focus on its metabolic formation, mechanism of action, and the analytical methodologies used for its characterization.

Discovery and Structural Elucidation

The journey to understanding the role of this compound began with investigations into the metabolism of its parent drug, benzbromarone. Early studies in the 1970s had initially suggested that benzbromarone was metabolized via debromination. However, subsequent research in the early 1990s definitively overturned this hypothesis.

A pivotal 1993 study by de Vries et al. was instrumental in the discovery and structural elucidation of this compound.[3] In this study, the researchers analyzed the urine of human volunteers who had been administered benzbromarone. They identified two major metabolites, designated M1 (1'-hydroxybenzbromarone) and M2. Through a meticulous process of isolation, derivatization, and advanced analytical techniques, the structure of metabolite M2 was conclusively identified as this compound.[3]

Experimental Protocol: Structural Elucidation of this compound[3]

-

Sample Collection: Urine was collected from healthy male volunteers for 24 hours following a single oral dose of 100 mg of benzbromarone.

-

Extraction: The urine was acidified with hydrochloric acid and extracted with diethyl ether. The ether extract was then washed with a sodium bicarbonate solution to separate acidic and neutral compounds.

-

Derivatization (Methylation): To improve volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, the extracted metabolites were methylated using diazomethane. This process converted the hydroxyl groups to methoxy groups.

-

Chromatographic Separation: The methylated extract was subjected to thin-layer chromatography (TLC) for initial separation. The band corresponding to the methylated M2 metabolite was scraped off and eluted.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The purified, methylated M2 was analyzed by GC-MS. The mass spectrum provided crucial information about the molecular weight and fragmentation pattern of the derivative.

-

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the methylated M2 was analyzed by high-resolution proton NMR (¹H-NMR). The NMR spectrum revealed the precise arrangement of protons in the molecule, allowing for the unambiguous assignment of the hydroxyl group to the 6-position of the benzofuran ring. The isolated dimethyl derivative was characterized as 4''-O-methyl-6-methoxybenzbromarone, confirming the structure of M2 as this compound.[3]

Metabolic Pathway of Benzbromarone to this compound

The formation of this compound is a critical step in the biotransformation of benzbromarone. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme system in the liver, with CYP2C9 being the major isoform responsible.[4][5] Genetic variations (polymorphisms) in the CYP2C9 gene can significantly impact the rate of this compound formation and the overall clearance of benzbromarone.[5]

Further metabolism of this compound leads to the formation of a catechol intermediate, 5,6-dihydroxybenzbromarone.[6][7] This catechol can be oxidized to a reactive ortho-quinone, which is implicated in the hepatotoxicity associated with benzbromarone through the formation of glutathione adducts.[6][8]

Metabolic pathway of benzbromarone.

Experimental Protocol: In Vitro Metabolism of Benzbromarone using Human Liver Microsomes[4][9][10]

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Benzbromarone stock solution (in a suitable organic solvent like methanol or DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile (for reaction termination)

-

Internal standard for HPLC analysis

-

-

Incubation:

-

A reaction mixture is prepared in a microcentrifuge tube containing potassium phosphate buffer, human liver microsomes (typically 0.2-1.0 mg/mL protein concentration), and the benzbromarone stock solution (final concentration typically 1-10 µM).

-

The mixture is pre-incubated at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

-

Reaction Initiation:

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

-

Time Course Sampling:

-

Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination:

-

The reaction in each aliquot is immediately stopped by adding a volume of ice-cold acetonitrile, which precipitates the microsomal proteins.

-

-

Sample Preparation for Analysis:

-

The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is transferred to a new tube for analysis.

-

-

HPLC-MS/MS Analysis:

-

The samples are analyzed by a validated reverse-phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to separate and quantify benzbromarone and this compound.

-

Quantitative Data

Pharmacokinetic Parameters of Benzbromarone and this compound

The pharmacokinetics of benzbromarone and its active metabolite are significantly influenced by CYP2C9 genotype.[5]

| Parameter | CYP2C91/1 (n=15) | CYP2C91/3 (n=4) | CYP2C93/3 (n=1) | Reference |

| Benzbromarone Oral Clearance (L/hr/kg) | 58.8 ± 25.2 | 51.3 ± 7.9 | 8.58 | [5] |

| This compound/Benzbromarone Metabolic Ratio (in urine) | 38.6 ± 10.7 | 35.4 ± 12.4 | 12.9 | [5] |

| Benzbromarone Half-life (hours) | ~3 | - | - | [2] |

| This compound Half-life (hours) | up to 30 | - | - | [2] |

In Vitro Inhibition of URAT1

Both benzbromarone and this compound are inhibitors of the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys. Their inhibitory action is the primary mechanism behind their uricosuric effect.

| Compound | URAT1 IC50 (µM) | Mechanism of Inhibition | Reference |

| Benzbromarone | 0.22 - 14.3 | Non-competitive | [6][9] |

| This compound | ~0.3 (estimated) | Non-competitive | [4] |

Note: The IC50 value for this compound is estimated based on kinetic data suggesting it is approximately three times less potent than benzbromarone.[4]

Mechanism of Action: URAT1 Inhibition

This compound, like its parent compound, exerts its uricosuric effect by inhibiting the function of URAT1 in the apical membrane of renal proximal tubule cells.[10] URAT1 is a key transporter responsible for the reabsorption of filtered uric acid from the tubular lumen back into the bloodstream. By inhibiting URAT1, this compound effectively blocks this reabsorption process, leading to increased excretion of uric acid in the urine and a subsequent reduction of serum uric acid levels. Studies have indicated that this inhibition is non-competitive, meaning the inhibitor binds to a site on the transporter that is distinct from the uric acid binding site, thereby altering the transporter's conformation and reducing its activity.[6]

Mechanism of URAT1 inhibition.

Synthesis of this compound

The synthesis of this compound is crucial for its use as a reference standard in analytical methods and for further pharmacological and toxicological studies. Patented methods describe its production, often involving a multi-step process. A general synthetic approach is outlined below.

Experimental Workflow: Synthesis of this compound

General synthetic workflow for this compound.

Analytical Methodology: HPLC Quantification

High-performance liquid chromatography (HPLC) is the primary analytical technique for the quantification of benzbromarone and this compound in biological matrices. Reversed-phase HPLC coupled with ultraviolet (UV) or mass spectrometric (MS) detection provides the necessary sensitivity and selectivity for pharmacokinetic and metabolism studies.

Experimental Protocol: Representative RP-HPLC Method[2]

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., ~230 nm), or for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).

-

Sample Preparation: As described in the in vitro metabolism protocol (protein precipitation).

-

Quantification: A calibration curve is constructed using standards of known concentrations of this compound and benzbromarone to quantify the analytes in the experimental samples.

Conclusion

The discovery of this compound was a pivotal moment in understanding the pharmacology of benzbromarone. It is now well-established that this active metabolite is central to the uricosuric efficacy of the parent drug. The elucidation of its structure, metabolic pathway, and mechanism of action has been made possible through a combination of sophisticated analytical techniques and in vitro experimental models. While the hepatotoxicity associated with the metabolic activation of this compound ultimately led to the withdrawal of benzbromarone from many markets, the study of this compound continues to provide valuable insights into drug metabolism, transporter-mediated drug action, and the mechanisms of drug-induced liver injury. This knowledge is essential for the development of safer and more effective uricosuric agents for the treatment of gout and hyperuricemia.

References

- 1. WO2005121112A1 - Medicinal compositions containing 6-hydroxybenz- bromarone or salts thereof - Google Patents [patents.google.com]

- 2. researchtrend.net [researchtrend.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmaron.com [pharmaron.com]

- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Validated Stability Indicating RP-HPLC Method for Silmutanious Determination of Benzbromarone and Diclofenac Potassium in Vitro Dissolution Studies from Tablet Dosage Form | Semantic Scholar [semanticscholar.org]

6-Hydroxybenzbromarone: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxybenzbromarone is the principal active metabolite of the uricosuric agent benzbromarone. Possessing a longer biological half-life and exhibiting greater pharmacological potency than its parent compound, this compound has garnered significant interest for its multifaceted mechanisms of action. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and key pharmacological activities, including its roles as a potent inhibitor of the EYA3 tyrosine phosphatase, the URAT1 transporter, and xanthine oxidase. Detailed experimental protocols and pathway diagrams are provided to support further research and development.

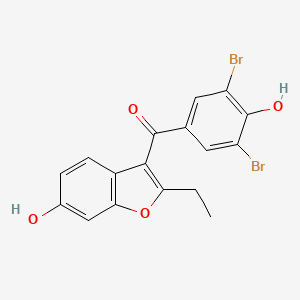

Chemical Structure and Identification

This compound, systematically named (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxy-3-benzofuranyl)methanone, is a derivative of benzbromarone formed by aromatic hydroxylation.[1] This metabolic conversion is crucial for its enhanced and prolonged therapeutic effects.[2]

| Identifier | Value |

| IUPAC Name | (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxybenzofuran-3-yl)methanone |

| CAS Number | 152831-00-0 |

| Molecular Formula | C₁₇H₁₂Br₂O₄ |

| SMILES | CCc1c(c2ccc(cc2o1)O)C(=O)c3cc(c(c(c3)Br)O)Br |

| InChI | InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 |

| InChIKey | FEXBXMFVRKZOOZ-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Weight | 440.08 g/mol | [3][4] |

| Physical State | Yellow Solid | Appearance of the deuterated analog.[5] |

| Melting Point | Data not available | The parent compound, benzbromarone, has a melting point of 161-163 °C.[6] |

| Solubility | Soluble in Methanol | [1] |

| Essentially insoluble in water | Inferred from the parent compound's low water solubility (11.8 mg L⁻¹).[6] | |

| pKa | Data not available |

Pharmacological Properties and Mechanism of Action

This compound exhibits a diverse pharmacological profile, acting on multiple targets to exert its therapeutic effects. Its primary activities include anti-angiogenesis and modulation of uric acid homeostasis.

Anti-Angiogenic Activity via EYA3 Inhibition

A key mechanism of this compound is the inhibition of the protein tyrosine phosphatase (PTP) activity of the Eyes Absent 3 (EYA3) protein, with an IC₅₀ value of 21.5 μM.[7] EYA proteins are multifunctional, acting as both transcriptional co-activators and phosphatases that play a role in cell migration, a critical process in angiogenesis. By inhibiting the phosphatase activity of EYA3, this compound demonstrates strong inhibitory effects on endothelial cell migration, tubulogenesis, and angiogenic sprouting.[7]

The EYA3 signaling pathway involves its interaction with SIX transcription factors. The EYA3-SIX complex can translocate to the nucleus to regulate the expression of genes involved in angiogenesis and tumorigenesis, such as Vascular Endothelial Growth Factor D (VEGFD), Epidermal Growth Factor Receptor (EGFR), and various Matrix Metalloproteinases (MMPs).[1]

Uricosuric Activity via URAT1 Inhibition

This compound is a potent uricosuric agent, responsible for the majority of the urate-lowering effect of its parent drug.[2] It functions by inhibiting the urate transporter 1 (URAT1), also known as SLC22A12, which is located in the apical membrane of renal proximal tubule cells. URAT1 is responsible for the reabsorption of uric acid from the filtrate back into the blood. By blocking this transporter, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.

Xanthine Oxidase Inhibition

In addition to its uricosuric and anti-angiogenic effects, this compound also functions as a non-competitive inhibitor of xanthine oxidase, the key enzyme in the purine degradation pathway that produces uric acid. It has an IC₅₀ of 68 μM for this inhibition. This dual-action mechanism—reducing uric acid production and increasing its excretion—makes it a compound of significant interest for managing hyperuricemia and gout.

Quantitative Biological Data Summary

The inhibitory activities of this compound have been quantified against its primary molecular targets.

| Target | Activity | Value |

| EYA3 Phosphatase | IC₅₀ | 21.5 μM |

| URAT1 Transporter | IC₅₀ | 0.20 ± 0.06 μM |

| Xanthine Oxidase | IC₅₀ | 68 μM |

| HUVEC Proliferation | % Reduction | >50% at 7.5 μM (72h) |

Experimental Protocols

Detailed methodologies for key assays are provided to facilitate the replication and extension of research on this compound.

HUVEC Transwell Migration Assay

This assay assesses the effect of this compound on the chemotactic capability of Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium until 70-90% confluent.

-

Chamber Preparation: Use 24-well transwell inserts (8 μm pore size). The upper surface of the filter can be coated with Matrigel for invasion studies.

-

Seeding: Suspend HUVECs (e.g., 2 x 10⁴ cells) in 100-200 µL of serum-free or low-serum medium and add them to the upper chamber of the insert.

-

Treatment: In the lower chamber, add 500-750 µL of medium containing a chemoattractant (e.g., 10-20% FBS) and the desired concentration of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 4 to 24 hours.

-

Cell Removal: After incubation, carefully remove the non-migratory cells from the upper surface of the membrane using a cotton swab.

-

Staining and Quantification: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde. Stain the cells with 0.1% crystal violet. Count the number of migrated cells in several random fields under a microscope. Express results as a percentage of the control.

HUVEC Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by HUVECs in vitro.

Methodology:

-

Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel) at 4°C. Coat the wells of a 96-well plate with 50 µL of the matrix and allow it to polymerize at 37°C for at least 30 minutes.

-

Cell Preparation: Harvest HUVECs (passages 2-5 are recommended) and resuspend them in a small volume of complete medium.

-

Seeding: Seed the HUVECs (e.g., 2 x 10⁴ cells per well) onto the surface of the gelled matrix.

-

Treatment: Add the test compound (this compound) at various concentrations to the wells.

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 6 to 24 hours.

-

Analysis: Observe the formation of tube-like structures using a phase-contrast microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).[3][4]

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the direct inhibitory effect of this compound on xanthine oxidase activity.

Methodology:

-

Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture consisting of a phosphate buffer (e.g., 70 mM, pH 7.5), the test compound (this compound dissolved in DMSO and diluted in buffer), and a solution of xanthine oxidase (e.g., 0.01 units/mL).

-

Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.

-

Reaction Initiation: Start the reaction by adding the substrate, a solution of xanthine (e.g., 150 μM).

-

Measurement: Immediately measure the increase in absorbance at 293 nm or 295 nm, which corresponds to the formation of uric acid. Monitor the absorbance kinetically for several minutes.

-

Calculation: Calculate the rate of uric acid formation. The percentage of inhibition is determined using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100. Determine the IC₅₀ value from a dose-response curve.

Conclusion

This compound is a pharmacologically active metabolite with a compelling profile for drug development professionals. Its distinct mechanisms of action—inhibiting angiogenesis via EYA3, promoting uric acid excretion via URAT1, and reducing uric acid synthesis via xanthine oxidase—present a unique therapeutic combination. The data and protocols outlined in this guide serve as a foundational resource for further investigation into its potential applications in oncology and the treatment of hyperuricemia.

References

- 1. Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Benzbromarone hydroxylation in man: defective formation of the this compound metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. esschemco.com [esschemco.com]

- 6. scielo.br [scielo.br]

- 7. Benzbromarone | C17H12Br2O3 | CID 2333 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Activity of 6-Hydroxybenzbromarone: A Technical Guide

Abstract

6-Hydroxybenzbromarone is the principal and most active metabolite of the potent uricosuric agent, benzbromarone. Formed primarily through the action of cytochrome P450 2C9 (CYP2C9), this metabolite is largely responsible for the therapeutic effects of the parent drug. Its primary mechanism of action is the potent inhibition of the human uric acid transporter 1 (URAT1), which is crucial for renal urate reabsorption. In vitro studies have established that this compound acts as a non-competitive inhibitor of URAT1. Furthermore, its formation and subsequent metabolism are central to the pharmacological and toxicological profile of benzbromarone, including significant interactions with the cytochrome P450 enzyme system. This document provides a comprehensive technical overview of the in vitro activities of this compound, detailing its inhibitory effects, metabolic pathways, and the experimental protocols used for its evaluation, aimed at researchers and professionals in drug development.

Uricosuric Activity: Inhibition of Uric Acid Transporter 1 (URAT1)

The primary therapeutic effect of this compound is its potent inhibition of URAT1 (SLC22A12), a key protein in the renal proximal tubule responsible for the reabsorption of uric acid from the filtrate back into the blood.[1] Inhibition of this transporter increases the excretion of uric acid, thereby lowering serum urate levels. This compound is the major species responsible for the uricosuric activity of its parent compound, benzbromarone.[2]

Quantitative Data: URAT1 Inhibition

In vitro assays using human URAT1 (hURAT1) expressing oocytes have been employed to quantify the inhibitory potency of this compound. Its activity is often compared to its parent compound, benzbromarone.

| Compound | Assay System | IC50 Value | Reference |

| This compound | hURAT1 Expressing Oocytes | 215 ± 47 nM | [1] |

| Benzbromarone (Parent Drug) | hURAT1 Expressing Oocytes | 27 ± 3 nM | [1] |

Mechanism of Inhibition

Kinetic studies have been performed to elucidate the mechanism by which this compound inhibits URAT1. Analysis using Eadie-Hofstee and double-reciprocal plots of the Michaelis-Menten equation indicates that the Michaelis constant (Km) for [14C]-labeled uric acid uptake is not significantly altered in the presence of the inhibitor.[1] However, the maximum velocity (Vmax) of uric acid transport is reduced.[1] This kinetic profile is characteristic of a non-competitive inhibition mechanism, suggesting that this compound does not bind to the same site as uric acid on the URAT1 transporter.[1]

Experimental Protocol: hURAT1 Inhibition Assay in Xenopus Oocytes

The following protocol outlines the methodology used to determine the in vitro inhibitory activity of compounds against the hURAT1 transporter.

-

Preparation of hURAT1-expressing Oocytes:

-

Harvest oocytes from Xenopus laevis frogs.

-

Prepare capped RNA (cRNA) for hURAT1 via in vitro transcription.

-

Inject oocytes with the hURAT1 cRNA and incubate for several days to allow for protein expression. Oocytes injected with water are used as a control.

-

-

Uptake Inhibition Assay:

-

Pre-incubate the hURAT1-expressing oocytes in a buffer solution.

-

Prepare uptake solutions containing a fixed concentration of radiolabeled substrate (e.g., [14C]uric acid) and varying concentrations of the test inhibitor (this compound).

-

Initiate the uptake reaction by adding the uptake solution to the oocytes and incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Terminate the reaction by washing the oocytes with ice-cold buffer to remove the external radiolabeled substrate.

-

-

Quantification and Data Analysis:

-

Lyse individual oocytes and measure the incorporated radioactivity using liquid scintillation counting.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Visualization: URAT1 Inhibition Pathway

Caption: Inhibition of URAT1-mediated uric acid reabsorption.

Interaction with Cytochrome P450 (CYP) Enzymes

This compound is intrinsically linked to the cytochrome P450 system, particularly CYP2C9. It is the primary metabolite of benzbromarone, formed via hydroxylation catalyzed by CYP2C9.[2][3] This metabolic step is crucial as polymorphisms in the CYP2C9 gene can affect the formation of the active metabolite.[3] Furthermore, this compound is itself a substrate for further metabolism, which has implications for potential hepatotoxicity.

Metabolic Pathway

Benzbromarone undergoes Phase I metabolism in the liver. The hydroxylation at the 6-position of the benzofuran ring is the principal metabolic pathway leading to the formation of this compound.[4] This metabolite can then undergo further oxidation, also mediated by CYP2C9, to form a catechol intermediate, 5,6-dihydroxybenzbromarone.[5][6] This catechol can be oxidized to a reactive ortho-quinone intermediate, which is implicated in the potential hepatotoxicity of the parent drug.[5][6]

Experimental Protocol: In Vitro CYP Metabolism Assay

This protocol describes a general method for studying the metabolism of a compound using human liver microsomes (HLMs).

-

Incubation Mixture Preparation:

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

In a microcentrifuge tube, combine HLMs (as the enzyme source), the test substrate (e.g., benzbromarone or this compound), and buffer.

-

Pre-warm the mixture at 37°C.

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding an NADPH-generating system (or NADPH) to the mixture. The NADPH is a required cofactor for CYP enzyme activity.[7]

-

Incubate the reaction for a specific time at 37°C with shaking.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which precipitates the microsomal proteins.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Transfer the supernatant to a new vial for analysis.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Visualization: Metabolic Activation Pathway

Caption: Metabolic pathway of Benzbromarone via CYP2C9.

Other Reported In Vitro Activities

While the primary focus has been on its uricosuric and metabolic properties, in vitro studies have explored other biological activities of benzbromarone and its metabolites.

PPARγ Activation

An in vitro study using 3T3-L1 cells demonstrated that the parent drug, benzbromarone, increased the messenger RNA (mRNA) levels of adiponectin, aP2, and CD36.[8] This effect was suppressed by the PPARγ antagonist GW9662, suggesting that benzbromarone acts as a weak agonist for PPARγ.[8] As the major active metabolite, this compound is presumed to contribute to this activity.

Cytotoxicity Studies

The potential for hepatotoxicity is a significant concern with benzbromarone. In vitro studies have been conducted to assess the cytotoxicity of its metabolites. In one study using the human hepatocarcinoma cell line FLC-4, the 1'-hydroxybenzbromarone metabolite was correlated with cytotoxicity.[4][5] However, in the same cell line, the This compound metabolite was not correlated with toxicity , suggesting differential toxic potential among the metabolites.[4][5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., HepG2, FLC-4) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the incubation period, add MTT solution to each well. The MTT reagent is converted by mitochondrial dehydrogenases of living cells into a purple formazan product.

-

Formazan Solubilization: Incubate the plate for a few hours. Then, add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the insoluble formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualization: General Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for a typical cell-based cytotoxicity assay.

Summary and Conclusion

This compound is a critical molecule in the pharmacology of benzbromarone. In vitro data conclusively identify it as a potent, non-competitive inhibitor of the URAT1 transporter, which is the primary mechanism for its uricosuric effect. It is a product of CYP2C9-mediated metabolism, and its subsequent conversion to a reactive quinone intermediate is a key area of investigation for understanding the potential hepatotoxicity associated with the parent drug. While some studies suggest it is less directly cytotoxic than other metabolites, its central role in the metabolic cascade warrants careful consideration in drug safety and interaction studies. The in vitro protocols and data summarized herein provide a foundational guide for researchers and drug development professionals working on uricosuric agents and studying drug metabolism.

References

- 1. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inactivation of CYP3A4 by Benzbromarone in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of benzbromarone and allopurinol on adiponectin in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cytochrome P450 2C9 in the Metabolic Activation of Benzbromarone to 6-Hydroxybenzbromarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role of the cytochrome P450 enzyme CYP2C9 in the metabolic conversion of the uricosuric agent benzbromarone to its primary active metabolite, 6-hydroxybenzbromarone. Understanding this metabolic pathway is crucial for comprehending the drug's efficacy, its associated hepatotoxicity, and the influence of pharmacogenetics on patient outcomes.

Benzbromarone is a potent drug used in the management of gout, a condition characterized by hyperuricemia.[1][2][3] Its therapeutic effect is largely attributed to its metabolites, which inhibit the reabsorption of uric acid in the kidneys.[3] The formation of this compound is a key step in the drug's mechanism of action and is predominantly catalyzed by CYP2C9 in the liver.[4][5][6][7]

Quantitative Analysis of CYP2C9-Mediated this compound Formation

The metabolic activity of CYP2C9 is a significant determinant of benzbromarone's pharmacokinetics. Genetic polymorphisms in the CYP2C9 gene can lead to considerable inter-individual variability in enzyme activity, affecting drug clearance and metabolite formation. This variability has been linked to potential toxicity in individuals with poor metabolizer phenotypes.[4][6]

Below is a summary of key quantitative data from studies investigating the influence of CYP2C9 genotype on benzbromarone metabolism.

| Parameter | CYP2C91/1 (Wild Type) | CYP2C91/3 (Intermediate Metabolizer) | CYP2C93/3 (Poor Metabolizer) | Reference |

| Oral Clearance of Benzbromarone (L/hr/kg) | 58.8 ± 25.2 | 51.3 ± 7.9 | 8.58 | [4][8] |

| Metabolic Ratio in Urine (this compound/benzbromarone) | 38.6 ± 10.7 | 35.4 ± 12.4 | 12.9 | [4][8] |

These data clearly indicate a reduced oral clearance of benzbromarone and a lower metabolic ratio of this compound to the parent drug in individuals carrying the CYP2C93 allele, highlighting the enzyme's critical role.

Metabolic Pathway of Benzbromarone

The biotransformation of benzbromarone is a multi-step process involving several cytochrome P450 enzymes, with CYP2C9 playing a central role in the formation of the key 6-hydroxy metabolite. The following diagram illustrates the primary metabolic pathway.

Caption: Metabolic pathway of benzbromarone.

Experimental Protocols for Studying this compound Formation

The investigation of benzbromarone metabolism typically involves in vitro studies using human liver microsomes or recombinant human CYP enzymes. These experiments are essential for identifying the specific enzymes involved and for characterizing the kinetics of the metabolic reactions.

Experimental Workflow

The general workflow for these studies is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Benzbromarone? [synapse.patsnap.com]

- 4. Benzbromarone pharmacokinetics and pharmacodynamics in different cytochrome P450 2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzbromarone Pharmacokinetics and Pharmacodynamics in Different Cytochrome P450 2C9 Genotypes [jstage.jst.go.jp]

- 7. Identification of CYP isozymes involved in benzbromarone metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discover.library.noaa.gov [discover.library.noaa.gov]

6-Hydroxybenzbromarone: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxybenzbromarone is the principal and pharmacologically active metabolite of the uricosuric agent benzbromarone. Understanding its physicochemical properties, particularly its solubility and stability, is critical for its potential development as a therapeutic agent and for interpreting the pharmacokinetics and toxicology of its parent drug. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, including detailed experimental protocols for their determination and an examination of its metabolic pathways. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide outlines the established methodologies for determining these crucial parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. As a phenolic derivative of benzbromarone, this compound is expected to be a poorly water-soluble compound. Quantitative solubility data in various solvents is essential for preclinical and formulation studies.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is anticipated to exhibit pH-dependent solubility in aqueous solutions due to the presence of a phenolic hydroxyl group. Its solubility is expected to be low in acidic and neutral aqueous media and to increase in alkaline conditions due to the ionization of the phenolic group. In organic solvents, it is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols.

Experimental Determination of Solubility

To accurately determine the solubility of this compound, standardized experimental protocols should be followed. The following tables outline the methodologies for kinetic and thermodynamic solubility assays.

Table 1: Experimental Protocol for Kinetic Solubility Assay

| Parameter | Methodology |

| Principle | Measurement of the solubility of a compound from a DMSO stock solution added to an aqueous buffer, reflecting the solubility under conditions often used in high-throughput screening. |

| Materials | This compound, DMSO, Phosphate Buffered Saline (PBS) pH 7.4, Microtiter plates (96-well), Automated liquid handler, Plate shaker, Plate reader (UV-Vis or nephelometer). |

| Procedure | 1. Prepare a 10 mM stock solution of this compound in DMSO. 2. Serially dilute the stock solution in DMSO to create a range of concentrations. 3. Add a small volume (e.g., 1-2 µL) of each DMSO solution to the wells of a microtiter plate in triplicate. 4. Add aqueous buffer (e.g., PBS pH 7.4) to each well to a final volume of 100 µL and mix vigorously. 5. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with continuous shaking. 6. Measure the absorbance at a specific wavelength or the turbidity (nephelometry) to detect precipitation. |

| Data Analysis | The kinetic solubility is defined as the highest concentration at which no precipitation is observed. |

Table 2: Experimental Protocol for Thermodynamic (Shake-Flask) Solubility Assay

| Parameter | Methodology |

| Principle | Determination of the equilibrium solubility of a compound in a specific solvent after an extended incubation period. This is considered the "gold standard" for solubility measurement. |

| Materials | This compound (solid), Selected solvents (e.g., water, PBS at various pH values, ethanol, propylene glycol), Glass vials with screw caps, Orbital shaker/incubator, Centrifuge, HPLC-UV system. |

| Procedure | 1. Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. 2. Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). 3. Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). 4. After incubation, visually inspect for the presence of undissolved solid. 5. Centrifuge the samples to pellet the undissolved solid. 6. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent. 7. Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method. |

| Data Analysis | The thermodynamic solubility is the average concentration of the saturated solution from at least three replicate experiments. |

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Stability studies are performed to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Predicted Stability

As a phenolic compound, this compound may be susceptible to oxidative degradation. The benzofuran ring system may also be subject to hydrolytic cleavage under extreme pH conditions. Forced degradation studies are essential to identify potential degradation products and degradation pathways.

Forced Degradation Studies

Forced degradation (stress testing) is undertaken to identify the likely degradation products and to demonstrate the specificity of the analytical method. The following table outlines a typical forced degradation study protocol.

Table 3: Experimental Protocol for Forced Degradation Studies

| Stress Condition | Methodology |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for a defined period. |

| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for a defined period. |

| Photostability | Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

| Analysis | Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or mass spectrometry) to separate and quantify the parent compound and any degradation products. |

Metabolic Pathway of Benzbromarone

This compound is a product of the phase I metabolism of benzbromarone, primarily catalyzed by the cytochrome P450 enzyme CYP2C9. It is the major active metabolite and possesses a longer half-life than the parent compound.[1] Further metabolism of this compound can lead to the formation of dihydroxy metabolites and potentially reactive quinone intermediates, which have been implicated in the hepatotoxicity of benzbromarone.

Experimental Workflow for Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately measuring the concentration of the drug substance in the presence of its degradation products. The following diagram illustrates the logical workflow for developing such a method.

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited in the public domain, this guide provides a robust framework for researchers and drug development professionals to determine these critical parameters. The provided experimental protocols for solubility and stability testing, along with an understanding of its metabolic pathway, will enable the generation of essential data for the evaluation and potential development of this compound as a therapeutic agent. The successful characterization of its physicochemical properties is a prerequisite for advancing this compound through the drug development pipeline.

References

Methodological & Application

Application Note: Quantifying 6-Hydroxybenzbromarone in Plasma Samples using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzbromarone is the primary active metabolite of the uricosuric agent benzbromarone. Due to its longer half-life compared to the parent drug, accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the simultaneous quantification of this compound and its parent drug, benzbromarone, in human plasma using a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The described method is essential for drug development professionals and researchers investigating the metabolism and disposition of benzbromarone.

Benzbromarone is metabolized predominantly by the cytochrome P450 enzyme CYP2C9 to form hydroxylated metabolites, principally this compound.[1] This metabolite is a significant contributor to the uricosuric activity of the drug.[2] Understanding the plasma concentrations of both the parent drug and its active metabolite is therefore critical for a comprehensive pharmacokinetic assessment.

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of this compound in plasma.

Materials and Reagents

-

This compound reference standard

-

Benzbromarone reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.

Protocol:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient from a low to a high percentage of organic phase (acetonitrile) over a short run time (e.g., 5-7 minutes) is typically effective.

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for phenolic compounds like this compound. Optimization of both positive and negative modes is recommended during method development.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, benzbromarone, and the internal standard must be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined empirically | To be determined empirically | To be determined empirically |

| Benzbromarone | To be determined empirically | To be determined empirically | To be determined empirically |

| Internal Standard | To be determined empirically | To be determined empirically | To be determined empirically |

Note: The specific MRM transitions and collision energies need to be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected performance characteristics of a validated UPLC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect | Normalized matrix factor within an acceptable range (e.g., 0.85-1.15) |

| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |

Table 2: Example Quantitative Data Summary (Hypothetical)

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%Bias) |

| This compound | 1 - 1000 | 1 | 3.5 - 8.2 | 4.1 - 9.5 | -5.2 to 6.8 |

| Benzbromarone | 1 - 1000 | 1 | 4.1 - 7.9 | 5.3 - 8.8 | -4.7 to 5.9 |

Mandatory Visualizations

Metabolic Pathway of Benzbromarone

Caption: Metabolic pathway of benzbromarone.

Experimental Workflow for Sample Analysis

Caption: UPLC-MS/MS analytical workflow.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and benzbromarone in human plasma. The protocol, including a straightforward protein precipitation sample preparation, offers excellent performance characteristics suitable for regulated bioanalysis in clinical and preclinical studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for Cell-Based Assays Evaluating 6-Hydroxybenzbromarone Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of 6-Hydroxybenzbromarone, the primary active metabolite of the uricosuric agent Benzbromarone. The primary mechanism of action for this compound is the inhibition of uric acid reabsorption in the kidneys, predominantly through interaction with the urate transporter 1 (URAT1).[1][2][3]

Introduction

This compound is the major metabolite of Benzbromarone and is principally responsible for its therapeutic effects in managing hyperuricemia and gout.[1][2] Unlike its parent compound, which has been associated with hepatotoxicity, this compound exhibits a more favorable safety profile. Understanding the potency and selectivity of this compound on its primary molecular targets is crucial for drug development and mechanistic studies. The following protocols describe cell-based assays to quantify the inhibitory activity of this compound on the human urate transporter 1 (hURAT1) and to assess its potential off-target effects on the organic anion transporter 4 (OAT4).

Data Presentation: Inhibitory Activity of this compound and Related Compounds

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its parent compound, Benzbromarone, against the human urate transporter 1 (hURAT1). This data is essential for comparing the relative potency of these compounds.

| Compound | Target | IC50 (µM) | Cell System | Reference |

| This compound | hURAT1 | 0.151 ± 0.022 | hURAT1-expressing oocytes | [4] |

| Benzbromarone | hURAT1 | 0.041 ± 0.008 | hURAT1-expressing oocytes | [4] |

Signaling Pathway: Uric Acid Reabsorption and Inhibition by this compound

The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of action of this compound.

Caption: Mechanism of this compound action on URAT1.

Experimental Protocols

hURAT1 Inhibition Assay using a Cell-Based Uric Acid Uptake Method

This protocol describes a cell-based assay to determine the inhibitory potency of this compound on the function of the human urate transporter 1 (hURAT1). The assay measures the uptake of a substrate (e.g., radiolabeled uric acid or a fluorescent probe) into cells engineered to express hURAT1.

Experimental Workflow:

Caption: Workflow for the hURAT1 inhibition assay.

Materials:

-

HEK293 cells stably expressing hURAT1 (or other suitable host cells)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

[¹⁴C]-Uric Acid (or a suitable fluorescent substrate like 6-carboxyfluorescein)

-

Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader

-

96-well cell culture plates

-